![molecular formula C26H27ClN2O4 B12500166 Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500166.png)
Methyl 5-({4-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a benzoate ester. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethoxy intermediate. This can be achieved through the reaction of 4-chlorophenol with methanol in the presence of an acid catalyst.
Coupling with Benzylamine: The chlorophenylmethoxy intermediate is then coupled with benzylamine to form the corresponding amine derivative.
Introduction of the Morpholine Ring: The amine derivative is reacted with morpholine under appropriate conditions to introduce the morpholine ring.
Esterification: Finally, the benzoate ester is formed through the esterification of the amine derivative with methyl benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular responses.
Comparación Con Compuestos Similares
METHYL 5-[({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can be compared with other similar compounds, such as:
METHYL 5-[({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
METHYL 5-[({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: Contains a fluorine atom, which can influence the compound’s stability and interaction with biological targets.
METHYL 5-[({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: The presence of a methyl group instead of chlorine can affect the compound’s lipophilicity and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C26H27ClN2O4 |
|---|---|
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
methyl 5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C26H27ClN2O4/c1-31-26(30)24-16-22(8-11-25(24)29-12-14-32-15-13-29)28-17-19-4-9-23(10-5-19)33-18-20-2-6-21(27)7-3-20/h2-11,16,28H,12-15,17-18H2,1H3 |
Clave InChI |
XDWBLYWBLAOMFG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


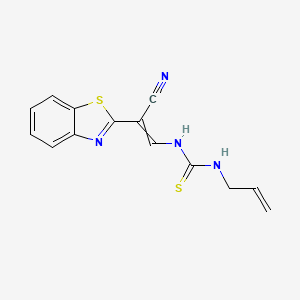
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
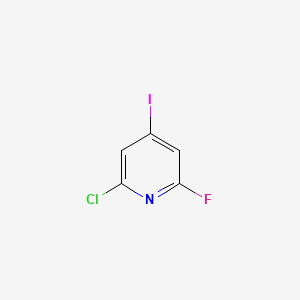
![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)
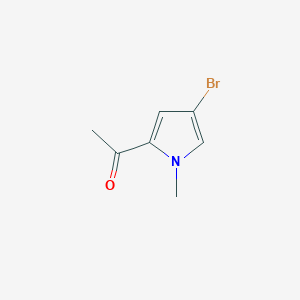
![(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanamido)acetic acid](/img/structure/B12500108.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)
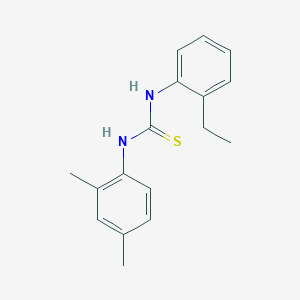
![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
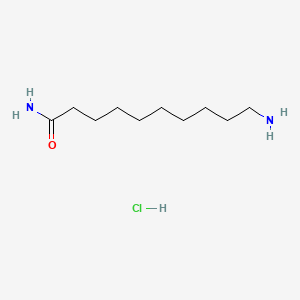
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500131.png)
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
![2-[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500141.png)
![5-(3-chlorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500142.png)
